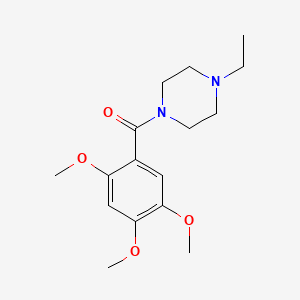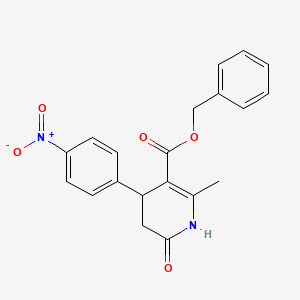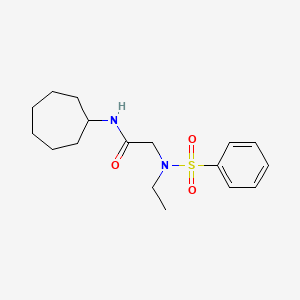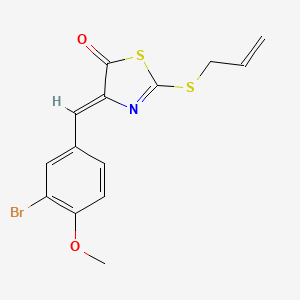![molecular formula C15H20N4O B5106642 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol](/img/structure/B5106642.png)
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol, also known as IMTA, is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields. IMTA is a triazine-based compound that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated in detail.
作用机制
The mechanism of action of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol is not fully understood, but it has been suggested that it interacts with specific proteins or enzymes in cells, leading to the inhibition of cell proliferation and induction of apoptosis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix and tumor invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing oxidative stress, inflammation, and DNA damage. This compound has also been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and increase the levels of glutathione, a major cellular antioxidant. In addition, this compound has been shown to improve mitochondrial function and energy metabolism, which are important for cellular homeostasis.
实验室实验的优点和局限性
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has several advantages for lab experiments, such as its stability, solubility, and low toxicity. This compound can be easily synthesized using simple reaction conditions and can be modified to incorporate different functional groups for specific applications. However, this compound also has some limitations, such as its low water solubility, which can affect its bioavailability and efficacy. In addition, the synthesis of this compound can be challenging due to the formation of impurities and the need for specialized equipment and expertise.
未来方向
There are several future directions for the study of 2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol, such as the development of more efficient and sustainable synthesis methods, the investigation of its interactions with specific proteins and enzymes, and the exploration of its potential applications in other fields, such as energy storage and catalysis. In addition, the use of this compound as a drug delivery system for targeted cancer therapy and the development of this compound-based materials with unique properties and functions are promising areas for future research.
In conclusion, this compound is a triazine-based compound that has been widely studied for its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated in detail. The study of this compound has the potential to lead to the development of new drugs, materials, and technologies that can benefit society.
合成方法
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been synthesized using different methods, including the reaction of 2-isopropylaminoethanol with 5-(2-methylphenyl)-1,2,4-triazin-3-amine in the presence of a catalyst. Another method involves the reaction of 2-isopropylaminoethanol with 5-(2-methylphenyl)-1,2,4-triazin-3-amine in the presence of a base. The purity and yield of the synthesized this compound depend on the reaction conditions, such as temperature, reaction time, and the type of catalyst or base used.
科学研究应用
2-{isopropyl[5-(2-methylphenyl)-1,2,4-triazin-3-yl]amino}ethanol has been studied for its potential applications in various fields, including cancer treatment, drug delivery, and material science. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In drug delivery, this compound has been used as a carrier for hydrophobic drugs due to its amphiphilic nature. In material science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks.
属性
IUPAC Name |
2-[[5-(2-methylphenyl)-1,2,4-triazin-3-yl]-propan-2-ylamino]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-11(2)19(8-9-20)15-17-14(10-16-18-15)13-7-5-4-6-12(13)3/h4-7,10-11,20H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJSOVCHVXDIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=NC(=N2)N(CCO)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-phenyl-N-[1-(1-{[(1R*,2S*)-2-propylcyclopropyl]carbonyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5106570.png)
![(2R*,3R*)-3-(3,6-dihydro-1(2H)-pyridinyl)-1'-(1H-pyrazol-3-ylcarbonyl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B5106572.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-methoxyphenyl)-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B5106588.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-1-(4-ethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5106591.png)


![3-{2-hydroxy-3-[4-(methoxycarbonyl)phenoxy]propyl}-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5106600.png)


![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(3-isoxazolylmethyl)benzamide](/img/structure/B5106630.png)
![2,6-dichloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B5106639.png)
![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5106654.png)
